N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

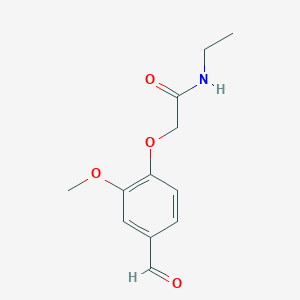

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 742116-67-2) is an acetamide derivative characterized by a methoxy-substituted phenoxy backbone and an ethyl group attached to the acetamide nitrogen. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol and a purity ≥95% . The compound features a formyl group at the 4-position of the aromatic ring, which may enhance reactivity in condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKHHYUNIVIVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742116-67-2 | |

| Record name | N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with ethylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions. This transformation is critical for introducing polar functional groups in drug design.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous medium.

-

Chromium trioxide (CrO₃) in acetone (Jones oxidation).

Reaction Example :

Key Data :

| Product Yield | Reaction Time | Temperature |

|---|---|---|

| 82–88% | 4–6 hours | 60–80°C |

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl (-CH₂OH) group, enhancing solubility or enabling further derivatization.

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in methanol.

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Reaction Example :

Key Data :

| Reducing Agent | Product Yield | Reaction Time |

|---|---|---|

| NaBH₄ | 75–80% | 2–3 hours |

| LiAlH₄ | 85–90% | 1–2 hours |

Substitution at the Methoxy Group

The methoxy (-OCH₃) group undergoes nucleophilic substitution under acidic or catalytic conditions, enabling structural diversification.

Reagents/Conditions :

-

Boron tribromide (BBr₃) in dichloromethane (demethylation to -OH).

-

Hydrogen iodide (HI) in acetic acid (substitution with -I).

Reaction Example :

Key Data :

| Reagent | Product Yield | Reaction Time | Temperature |

|---|---|---|---|

| BBr₃ | 70–75% | 6–8 hours | 0–25°C |

| HI | 65–70% | 4–5 hours | 80–100°C |

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH₃) group can be hydrolyzed to a carboxylic acid (-COOH) or amine (-NH₂), expanding synthetic utility.

Reagents/Conditions :

-

Hydrochloric acid (HCl) in water/ethanol (acidic hydrolysis to -NH₂) .

-

Sodium hydroxide (NaOH) in aqueous medium (basic hydrolysis to -COOH).

Reaction Example :

Key Data :

| Hydrolysis Type | Product Yield | Reaction Time | Temperature |

|---|---|---|---|

| Acidic | 80–85% | 3–4 hours | 100°C |

| Basic | 75–80% | 5–6 hours | 120°C |

Nucleophilic Reactions at the Acetamide Nitrogen

The ethyl group on the acetamide nitrogen can participate in alkylation or acylation reactions, modifying the compound’s pharmacological properties.

Reagents/Conditions :

-

Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

-

Acetyl chloride (CH₃COCl) in pyridine.

Reaction Example :

Key Data :

| Reagent | Product Yield | Reaction Time | Temperature |

|---|---|---|---|

| CH₃I | 70–75% | 12–24 hours | 25–50°C |

| CH₃COCl | 65–70% | 6–8 hours | 0–10°C |

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds with similar structural features to N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit anti-inflammatory effects. These compounds may serve as lead candidates for developing new anti-inflammatory drugs, targeting pathways involved in inflammatory responses. Studies have shown that derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, making them promising for treating conditions like arthritis and other inflammatory diseases.

1.2 Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various pathogens. Its structural components suggest that it may interact with microbial cell membranes or inhibit essential metabolic pathways, thus serving as a basis for developing new antibiotics or antifungal agents.

1.3 Antioxidant Effects

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide may also possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Compounds with similar phenolic structures have been shown to scavenge free radicals effectively, potentially leading to applications in nutraceuticals or supplements aimed at improving health and longevity.

Synthesis and Structural Insights

The synthesis of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide can be achieved through several methods, including:

- Condensation Reactions : Combining appropriate phenolic and acetamide precursors under controlled conditions.

- Functional Group Modifications : Utilizing established synthetic pathways to introduce the methoxy and formyl groups selectively.

The unique combination of functional groups in this compound contributes to its distinct biological activities, warranting further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The formyl group may play a role in binding to active sites of enzymes or receptors, while the methoxyphenoxy group may influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes critical data for N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide and its analogs:

Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity

Ethyl vs. Aromatic N-Substituents :

The ethyl group in the parent compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, analogs with aromatic N-substituents (e.g., 4-nitrophenyl in , 3,4-dichlorophenyl in ) exhibit higher molecular weights and enhanced electronic effects. For example, the nitro group in CAS 247592-74-1 is strongly electron-withdrawing, increasing reactivity in electrophilic aromatic substitution but raising toxicity concerns .- Phenoxy Backbone Modifications: Replacing the methoxy group with ethoxy (as in CAS 575449-73-9 ) increases steric bulk and lipophilicity.

Pharmacological and Toxicological Insights

- Carcinogenicity Risks: Nitro-containing analogs (e.g., CAS 247592-74-1) are linked to urinary bladder carcinomas and leukemia in murine models . This underscores the importance of substituent selection, favoring safer groups like ethyl or fluorine.

- Metabolic Stability : Chlorinated derivatives (e.g., CAS 247592-89-8 ) resist enzymatic degradation due to the electron-withdrawing effects of chlorine, suggesting prolonged half-lives compared to the ethyl variant.

Biological Activity

N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide features a unique combination of functional groups that contribute to its biological activity. The key components include:

- Formyl Group : May interact with nucleophilic sites on proteins or enzymes.

- Methoxy Group : Influences solubility and stability.

- Acetamide Group : Potentially enhances binding affinity to molecular targets.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 225.25 g/mol.

The exact mechanism of action for N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems. The formyl group may facilitate binding to active sites of enzymes or receptors, while the methoxyphenoxy moiety could enhance the compound's overall reactivity and stability.

Antidiabetic Activity

Research indicates that derivatives similar to N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit significant anti-alpha-glucosidase activity, which is crucial in managing diabetes by inhibiting carbohydrate digestion. For instance, certain analogs demonstrated IC values ranging from 26.0 µM to over 750 µM, suggesting varying levels of potency depending on structural modifications .

Anticancer Potential

Compounds with similar structures have shown promising anticancer properties. For instance, studies have indicated that certain derivatives can inhibit cancer cell proliferation in various models. The presence of halogen substituents on the aromatic rings has been correlated with enhanced anticancer activity, highlighting the importance of structural modifications in developing effective therapeutic agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the phenoxy and acetamide groups significantly influence biological activity. Key findings include:

- Substituent Effects : Compounds with methyl and methoxy substitutions generally exhibited improved inhibitory effects compared to unsubstituted analogs.

- Positioning of Substituents : The ortho position often showed better potency than the para position, indicating that steric factors play a crucial role in activity .

| Compound | IC (µM) | Description |

|---|---|---|

| 11k | 26.0 | 4-Ethyl substitution on methoxy analog |

| 11d | 156.8 | Contains a 4-ethyl substituent |

| 11n | 48.7 | 4-Chloro substitution |

Case Studies and Experimental Findings

- Hypoglycemic Activity : In vivo studies using Wistar albino mice demonstrated that certain derivatives exhibited significant hypoglycemic effects, suggesting potential applications in diabetes management .

- Anticancer Activity : A study utilizing the MCF-7 breast cancer cell line found that specific phenoxy-acetamide derivatives displayed notable anticancer properties, warranting further investigation into their therapeutic potential .

- Analgesic and Anti-inflammatory Effects : Some compounds derived from similar structures have also been evaluated for analgesic and anti-inflammatory activities, indicating a broad spectrum of biological effects that could be harnessed for therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via coupling reactions between ethylamine derivatives and 4-formyl-2-methoxyphenoxyacetic acid. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Optimization involves controlling stoichiometry, temperature (0–25°C), and purification via column chromatography .

- Data Note : Yields typically range from 60–75%, with purity confirmed by HPLC (>95%). Adjusting solvent polarity and catalyst loading can improve efficiency .

Q. How is the structural integrity of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide validated post-synthesis?

- Methodology : Use spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the formyl proton (~9.8 ppm), methoxy group (~3.8 ppm), and acetamide carbonyl (~168–170 ppm) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1670 cm⁻¹, O–CH₃ at ~1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 265.3) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy. The compound is highly soluble in DMSO but poorly in aqueous buffers .

- Stability : Conduct accelerated degradation studies (pH 3–9, 40°C) monitored by HPLC. The formyl group may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Compare reactivity with non-methoxy analogs (e.g., N-ethyl-2-(4-formylphenoxy)acetamide).

- Kinetic Studies : Monitor formyl group reactions (e.g., Schiff base formation) via stopped-flow UV-Vis. Methoxy groups enhance electron density, slowing electrophilic attack .

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron distribution and transition states .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamides?

- Case Study : If Compound A shows anticancer activity in one study but not another:

Structural Analysis : Compare substituent positions (e.g., para vs. ortho methoxy) via molecular docking (AutoDock Vina) to target proteins .

Assay Validation : Replicate experiments using standardized cell lines (e.g., MCF-7, HT-29) and MTT protocols to control for variability .

Q. Can this compound serve as a precursor for photoactive probes, and what modifications are required?

- Methodology :

- Functionalization : Introduce fluorophores (e.g., BODIPY) via formyl group conjugation. Monitor Förster resonance energy transfer (FRET) efficiency .

- Photostability Testing : Expose to UV light (365 nm) and track degradation via fluorescence quenching .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., CYP450 metabolism)?

- Tools : Use SwissADME or ADMETLab to simulate:

- Metabolism : Cytochrome P450 interactions (CYP3A4 likely due to methoxy group) .

- Bioavailability : LogP (~2.1) suggests moderate blood-brain barrier penetration .

Contradictions and Validation

- Synthetic Yield Discrepancies : Studies report 60–90% yields. Resolve by standardizing solvent purity and catalyst batches .

- Biological Activity Variability : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.